molecular formula C8H8N2 B3361678 1-Methyl-2H-cyclopenta[d]pyridazine CAS No. 92671-43-7

1-Methyl-2H-cyclopenta[d]pyridazine

Cat. No.: B3361678
CAS No.: 92671-43-7
M. Wt: 132.16 g/mol
InChI Key: MGVOZZBFYRJDTL-UHFFFAOYSA-N
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Description

1-Methyl-2H-cyclopenta[d]pyridazine is a specialized tricyclic heterocyclic compound based on a cyclopenta-fused pyridazine core, offered for research and development purposes. The pyridazine ring, a 1,2-diazine, is an aromatic heterocycle known for its distinct physicochemical properties, including a high dipole moment that favors π-π stacking interactions and robust hydrogen-bonding capacity, which are crucial for molecular recognition and target engagement . This scaffold is of significant interest in medicinal chemistry, as tricyclic pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature . Such compounds are frequently investigated as rigid, structurally constrained analogs to reduce conformational flexibility and enhance affinity and selectivity for biological targets . Research on related tricyclic pyridazinones, such as indeno[1,2-c]pyridazinones, has shown promise in areas like anti-inflammatory and cardiovascular research, where they have exhibited activity in models of carrageenin-induced paw edema and as antihypertensive agents in spontaneously hypertensive rats (SHRs) . The incorporation of a methyl group at the 1-position can influence the compound's electronic properties, lipophilicity, and metabolic profile, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate to explore new chemical space in the development of novel therapeutic agents. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2H-cyclopenta[d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-8-4-2-3-7(8)5-9-10-6/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVOZZBFYRJDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C2C=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537939
Record name 1-Methyl-2H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92671-43-7
Record name 1-Methyl-2H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Development of Cyclopenta D Pyridazine Chemistry

The exploration of cyclopenta[d]pyridazine chemistry is a branch of the broader field of pyridazine (B1198779) chemistry. Pyridazines, six-membered heterocyclic rings containing two adjacent nitrogen atoms, have long been a subject of interest in organic synthesis. The fusion of a cyclopentane (B165970) ring to the pyridazine core to form the cyclopenta[d]pyridazine system has been a more recent area of investigation.

A key method for the synthesis of the cyclopenta[d]pyridazine scaffold involves cycloaddition reactions. mdpi.com For instance, a one-pot synthesis has been reported that utilizes the cycloaddition of a nitrile imine with a fulvene (B1219640) in the presence of a silver carbonate catalyst to yield cyclopenta[d]pyridazines. mdpi.com Another approach involves a two-step process starting with the cycloaddition of azomethine ylides to a dipolarophile with a triple bond, followed by a cyclocondensation with hydrazine (B178648). mdpi.com These synthetic strategies have been instrumental in accessing this particular heterocyclic system and its derivatives.

Structural Significance of the 1 Methyl 2h Cyclopenta D Pyridazine Scaffold Within Fused Heterocyclic Systems

The 1-Methyl-2H-cyclopenta[d]pyridazine scaffold is a notable example of a fused heterocyclic system. This structural motif consists of a five-membered carbocyclic ring (cyclopentane) fused to a six-membered diazine ring (pyridazine). The presence of the methyl group at the 1-position and the specific tautomeric form (2H) are defining structural features.

Overview of Current Research Trajectories and Potential Academic Importance of 1 Methyl 2h Cyclopenta D Pyridazine

Retrosynthetic Analysis of the this compound Core

A logical retrosynthetic analysis of the this compound core reveals several potential disconnection pathways. The core structure consists of a fused cyclopentane (B165970) and pyridazine (B1198779) ring system. The most common disconnections involve breaking the bonds formed during the final ring-closing step.

One primary disconnection strategy targets the pyridazine ring. This involves a disconnection across the two C-N bonds, leading back to a 1,4-dicarbonyl compound situated on a cyclopentane framework and a hydrazine (B178648) derivative, typically methylhydrazine to install the N-methyl group. This approach is a classic and widely employed method for pyridazine synthesis. chemtube3d.comwikipedia.orgresearchgate.net

A second approach involves disconnecting the cyclopentane ring while keeping the pyridazine core intact. However, this is generally a less common strategy in de novo syntheses of this specific fused system.

A more modern retrosynthetic approach might consider cycloaddition reactions. Here, the cyclopenta[d]pyridazine system can be disconnected into a cyclopentadiene (B3395910) derivative and a diazine, or a related 1,3-dipole, which would then form the pyridazine ring in a cycloaddition reaction.

Classical and Modern Annulation Approaches to the Cyclopenta[d]pyridazine Ring System

The construction of the cyclopenta[d]pyridazine ring system can be achieved through a variety of classical and modern annulation reactions. These methods primarily focus on the formation of the pyridazine ring onto a pre-existing cyclopentane-derived backbone.

Cycloaddition Reactions for Pyridazine Ring Formation (e.g., [3+2] cycloaddition, [3+n] cycloaddition)

Cycloaddition reactions represent a powerful and versatile tool for the synthesis of heterocyclic systems, including pyridazines. nih.govmdpi.com These reactions often proceed with high regio- and stereoselectivity.

[3+2] Cycloaddition: While typically leading to five-membered rings, [3+2] cycloaddition reactions can be employed in multi-step sequences to generate pyridazine derivatives. nih.govmdpi.com For instance, the reaction of a 1,3-dipole with a suitable dipolarophile can generate an intermediate that is then transformed into the desired pyridazine ring. The synthesis of pyrrolo[1,2-b]pyridazines via the [3+2] cycloaddition of pyridazinium ylides with alkynes demonstrates the utility of this approach for creating fused pyridazine systems. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The inverse-electron-demand Diels-Alder reaction is a particularly effective method for constructing the pyridazine ring. organic-chemistry.orgorganic-chemistry.orgresearchgate.net In this approach, an electron-deficient diazine, such as a 1,2,4,5-tetrazine, acts as the diene and reacts with an electron-rich dienophile. For the synthesis of a cyclopenta[d]pyridazine, a cyclopentene (B43876) derivative could serve as the dienophile. Subsequent retro-Diels-Alder reaction (e.g., extrusion of N₂) from the initial cycloadduct would yield the aromatic pyridazine ring. The regioselectivity of this reaction can be controlled by the substituents on both the diene and dienophile. rsc.org

[3+n] Cycloaddition: This terminology encompasses a broader range of cycloaddition reactions. Recent advances have highlighted various [3+n] cycloadditions for the synthesis of diverse pyridazine-containing scaffolds. nih.govmdpi.com

The table below summarizes some cycloaddition approaches for pyridazine synthesis.

Cycloaddition TypeReactantsProduct TypeReference
[3+2] CycloadditionPyridazinium ylides and alkynesPyrrolo[1,2-b]pyridazines nih.gov
Inverse-electron-demand [4+2] Cycloaddition1,2,4,5-Tetrazines and alkenes/alkynesSubstituted pyridazines organic-chemistry.orgorganic-chemistry.org
[3+3] CycloadditionEnamines and unsaturated aldehydes/ketonesSubstituted pyridines (analogous for pyridazines) acs.org

Condensation and Cyclization Reactions Utilizing Fulvene (B1219640) and Diketone Precursors

Classical condensation reactions remain a robust and frequently utilized method for the synthesis of pyridazines and their fused derivatives.

From Fulvene Precursors: A notable and specific method for the synthesis of cyclopenta[d]pyridazines involves the use of fulvene derivatives. sioc-journal.cn Specifically, 6-hydroxy fulvenes can be synthesized by reacting a 6,6-dialkylfulvene with a Grignard reagent, followed by treatment with an aroyl chloride. These 6-hydroxy fulvenes can then undergo a condensation reaction with hydrazine or its derivatives (such as methylhydrazine for the target molecule) to directly form the cyclopenta[d]pyridazine ring system. sioc-journal.cn Research has also been conducted on the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) to form 5,6-fused ring pyridazines. liberty.edu

From Diketone Precursors: The condensation of 1,4-dicarbonyl compounds with hydrazine is a fundamental and widely applied method for pyridazine synthesis. chemtube3d.comwikipedia.orgresearchgate.net To synthesize this compound, a suitable precursor would be a cyclopentane-1,2-diacetic acid derivative or a related 1,4-diketone fused to a cyclopentane ring. The reaction with methylhydrazine would then lead to the formation of the desired N-methylated pyridazine ring. The initial product is often a dihydropyridazine (B8628806), which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com

The following table outlines condensation approaches to the cyclopenta[d]pyridazine system.

Precursor TypeReagentsKey IntermediateProductReferences
6-Hydroxy FulvenesHydrazine/Methylhydrazine-Cyclopenta[d]pyridazines sioc-journal.cn
1,2-DiacylcyclopentadienesHydrazine Hydrate-5,6-Fused Ring Pyridazines liberty.edu
1,4-DiketonesHydrazine/MethylhydrazineDihydropyridazinePyridazines chemtube3d.comwikipedia.orgresearchgate.net

Regioselective and Stereoselective Synthesis of this compound Derivatives

The biological activity and material properties of this compound derivatives are highly dependent on the substitution pattern and stereochemistry. Therefore, the development of regioselective and stereoselective synthetic methods is of paramount importance.

Strategies for Control of Methyl Group Position and Other Substituents

Achieving regiocontrol in the synthesis of substituted pyridazines, including the specific placement of the methyl group in this compound, is a significant challenge.

When using unsymmetrical 1,4-dicarbonyl precursors with methylhydrazine, a mixture of regioisomers can be formed. The regioselectivity of the condensation can be influenced by the electronic and steric nature of the substituents on the dicarbonyl compound, as well as the reaction conditions.

Modern synthetic methods offer more precise control. For instance, in inverse-electron-demand Diels-Alder reactions, the regioselectivity is governed by the electronic properties of the substituents on both the diazine and the dienophile. rsc.org By carefully choosing the precursors, it is possible to direct the formation of a specific regioisomer.

Furthermore, post-functionalization of a pre-formed cyclopenta[d]pyridazine core can also be a viable strategy for introducing substituents at specific positions, although this may require the use of protecting groups and multiple synthetic steps.

Enantioselective Synthesis of Chiral Derivatives

The development of enantioselective methods for the synthesis of chiral derivatives of this compound is a growing area of interest, particularly for applications in medicinal chemistry.

One approach involves the use of chiral auxiliaries. For example, a diastereoselective synthesis of cis-fused cyclopenta-pyridazinones has been achieved using a directed 5-exo radical cyclization approach starting from a pyridazinone scaffold derived from a pseudoephedrine analogue. nih.gov This strategy allows for the creation of a new quaternary stereocenter in an enantiomerically pure form. nih.gov

Another strategy is the use of asymmetric catalysis. Organocatalytic, enantioselective intramolecular cycloaddition reactions have been reported for the synthesis of various tricyclopentanoids from pentafulvenes. nih.gov Similar strategies could potentially be adapted for the enantioselective synthesis of chiral cyclopenta[d]pyridazine derivatives.

The development of enantioselective catalytic reactions, such as asymmetric cycloadditions or hydrogenations of prochiral precursors, will be crucial for accessing enantiomerically pure this compound derivatives.

Catalytic Methodologies in this compound Synthesis

Catalysis offers a powerful toolkit for the construction of complex molecular architectures with high efficiency and selectivity. Both transition metal catalysis and the burgeoning fields of organocatalysis and biocatalysis present compelling strategies for the synthesis of the this compound scaffold.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and its application to pyridazine chemistry is well-documented. nih.govorganic-chemistry.orgresearchgate.netliberty.edu These methods provide efficient pathways for carbon-carbon and carbon-heteroatom bond formation, which are essential for the construction and functionalization of the this compound ring system.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are particularly valuable for introducing a wide range of substituents onto a pre-existing cyclopenta[d]pyridazine core. nih.govresearchgate.netcornell.edu For instance, a bromo-substituted this compound could serve as a versatile intermediate for the synthesis of various derivatives. The Suzuki-Miyaura coupling, which employs readily available boronic acids, is an effective method for creating C-C bonds to introduce aryl or heteroaryl groups. nih.gov

Copper-catalyzed reactions also play a significant role in pyridazine synthesis. organic-chemistry.org For example, copper-catalyzed cyclization reactions can be employed to construct the pyridazine ring itself. organic-chemistry.org Furthermore, copper-catalyzed C-H functionalization offers a direct approach to modify the pyridazine core without the need for pre-functionalized starting materials.

A significant advancement in heterocyclic chemistry is the direct C-H functionalization, which avoids the need for halogenated substrates. nih.gov Palladium-catalyzed C-H arylation has been successfully applied to pyridazine-based fused heterocycles. nih.gov This strategy could be envisioned for the direct arylation of this compound, offering a more atom-economical route to functionalized derivatives.

Table 1: Overview of Potential Transition Metal-Catalyzed Reactions for this compound Synthesis

Reaction TypeCatalyst/ReagentsPotential Application
Suzuki-Miyaura CouplingPd catalyst, base, boronic acidArylation/heteroarylation of a halo-substituted this compound
Sonogashira CouplingPd/Cu catalyst, base, terminal alkyneIntroduction of alkynyl groups onto the cyclopenta[d]pyridazine core
Buchwald-Hartwig AminationPd catalyst, base, amineSynthesis of amino-substituted this compound derivatives
Copper-Catalyzed CyclizationCu(II) catalyst, solventConstruction of the pyridazine ring in the cyclopenta[d]pyridazine scaffold
C-H ArylationPd(II) catalyst, oxidantDirect introduction of aryl groups onto the this compound backbone

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. nih.gov Organocatalytic strategies can be envisioned for the construction of the cyclopenta-fused ring system in this compound. For example, proline and its derivatives are known to catalyze aldol (B89426) and Michael reactions, which could be employed to build the cyclopentane ring prior to pyridazine formation. Asymmetric organocatalysis could also provide a route to enantiomerically enriched derivatives. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. nih.gov While specific examples for this compound are not yet reported, the biocatalytic synthesis of a chiral hydrazine from a cyclopentyl precursor using an engineered imine reductase (IRED) highlights the potential of this technology. nih.gov Such an approach could be adapted to generate chiral intermediates for the asymmetric synthesis of this compound derivatives. Lipases are another class of enzymes that have been used in the synthesis of heterocyclic compounds. rsc.org

Table 2: Potential Organocatalytic and Biocatalytic Strategies

Catalytic ApproachCatalyst TypePotential Reaction
OrganocatalysisProline derivativesAsymmetric aldol or Michael reactions to form the cyclopentane ring
BiocatalysisImine Reductase (IRED)Asymmetric synthesis of a chiral hydrazine intermediate from a cyclopentyl ketone
BiocatalysisLipaseEnantioselective transformations of functionalized cyclopenta[d]pyridazine derivatives

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazines. researchgate.netnih.gov

Performing reactions in the absence of volatile organic solvents or in water is a key aspect of green chemistry. Solvent-free reactions, often conducted by grinding the reactants together, can lead to shorter reaction times and reduced waste. researchgate.net Aqueous medium reactions are also highly desirable, and ultrasound has been shown to promote the synthesis of pyridazine derivatives in water. researchgate.netgrowingscience.com These approaches could be adapted for the synthesis of this compound, particularly in the cyclization step to form the pyridazine ring.

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products. nih.govnih.govnih.govnih.gov Microwave-assisted synthesis has been successfully employed for the preparation of various pyridazine derivatives and other fused heterocycles. nih.govnih.govrsc.orgmdpi.comeurekaselect.com The rapid heating provided by microwaves can dramatically reduce reaction times from hours to minutes. nih.gov

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. researchgate.netgrowingscience.com This technique has been used for the synthesis of pyridazines and fused pyrazolo[3,4-b]pyridines, often in aqueous media, further enhancing the green credentials of the process. researchgate.netgrowingscience.com

Table 3: Green Chemistry Approaches for this compound Synthesis

Green Chemistry TechniqueAdvantagesPotential Application
Solvent-Free SynthesisReduced waste, shorter reaction timesCyclization and functionalization reactions
Aqueous Medium SynthesisEnvironmentally benign, improved safetyUltrasound-promoted cyclization reactions
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yieldsConstruction of the pyridazine ring and subsequent functionalization
Ultrasound-Assisted SynthesisEnhanced reactivity, can be used with aqueous mediaThree-component condensation reactions to form the core structure

Electrophilic Substitution Reactions on the Pyridazine and Cyclopentadiene Moieties

The reactivity of this compound towards electrophiles is dictated by the contrasting electronic properties of its two constituent rings. The pyridazine ring, like other azines, is considered π-deficient due to the presence of two electronegative nitrogen atoms. This electronic deficiency deactivates the pyridazine carbons towards electrophilic attack. DFT studies on pyridazine and related azines show that the highest occupied molecular orbitals (HOMOs) are not π orbitals, which contributes to their low reactivity in electrophilic substitution reactions. nih.govnih.gov Consequently, electrophilic substitution on the pyridazine portion of the fused system is generally difficult to achieve unless strong activating groups are present. nih.gov

In stark contrast, the cyclopentadiene moiety is an electron-rich, non-aromatic five-membered ring. In the fused system, it behaves as a cyclopentadienyl-like component, making it the primary target for electrophilic attack. By analogy with other electron-rich systems like toluene, where attack occurs preferentially at the ortho and para positions due to stabilization of the carbocation intermediate, electrophilic substitution on the cyclopentadiene ring of this compound is expected to occur at the carbons not involved in the fusion. acs.org The methyl group at the 1-position would further influence the regioselectivity of such reactions. While direct experimental data on the electrophilic substitution of this compound is scarce, nitration has been successfully performed on related fused aza-heterocycles, such as imidazo[1,2-b]pyridazines, demonstrating the feasibility of such reactions on the heterocyclic framework under specific conditions. nih.gov

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. This reactivity is a general feature of pyridazines and other diazines. Nucleophilic substitution on the pyridazine ring can proceed through several mechanisms, including the addition-elimination (SN(AE)) pathway and the SN(ANRORC) mechanism, which involves addition, ring-opening, and ring-closure. wur.nl The presence of good leaving groups, such as halogens, and activating groups, like a nitro group, significantly facilitates these reactions. For instance, studies on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one have shown that the chlorine atoms can be readily displaced by various nucleophiles, including phenoxides and mercaptans, with the regioselectivity being influenced by the electronic environment. preprints.org

In this compound, while the pyridazine ring itself lacks strongly activating substituents in its parent form, the π-deficient character still renders it the more likely site for nucleophilic addition compared to the electron-rich cyclopentadiene ring. The reaction would likely target the carbon atoms adjacent to the nitrogen atoms.

Pericyclic Reactions and Rearrangements Involving the Cyclopentadiene Component (e.g., Sigmatropic Shifts, Retro-Diels-Alder)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a prominent feature of the chemistry of this compound, largely owing to its cyclopentadiene component. researchgate.net These reactions are typically thermally or photochemically induced and are governed by the principles of orbital symmetry. rsc.org

Diels-Alder Reactions: The fused system possesses a dual character for cycloaddition reactions. The cyclopentadiene moiety is a highly reactive diene for normal electron-demand Diels-Alder reactions with electron-deficient dienophiles. nih.gov Conversely, the electron-deficient pyridazine ring can act as a diene in inverse electron-demand Diels-Alder reactions, particularly with electron-rich dienophiles. cdnsciencepub.com This reactivity has been utilized in the synthesis of various fused pyridazine systems. researchgate.net The synthesis of the cyclopenta[d]pyridazine skeleton itself can be achieved through cycloaddition reactions, for example, between a fulvene and a nitrile imine. nih.gov

Sigmatropic Rearrangements: These are intramolecular pericyclic reactions where a sigma-bonded substituent migrates across a π-system. acs.orgrsc.org The cyclopentadiene ring is well-known to undergo cdnsciencepub.comacs.org-sigmatropic shifts. For example, computational studies on cyclopenta-2,4-dien-1-yltrimethylsilane show a low energy barrier for the migration of the silyl (B83357) group around the ring. nih.gov Similarly, 1,5-hydride shifts are known to occur in cyclopentadiene itself. nih.gov It is therefore highly probable that this compound could undergo analogous cdnsciencepub.comacs.org-sigmatropic rearrangements, involving the migration of a hydrogen atom around the five-membered ring.

Retro-Diels-Alder (rDA) Reactions: The reverse of the Diels-Alder reaction, the retro-Diels-Alder (rDA) reaction, is a cycloelimination that can occur under thermal conditions. researchgate.net The reaction is driven by the formation of stable, small molecules (like N₂ or CO₂) or the creation of an aromatic ring. acs.org For pyridazine-containing systems, a common rDA pathway involves the extrusion of molecular nitrogen. This is a key step in the reaction of some pyridazine derivatives with dienophiles, where an initial Diels-Alder adduct loses N₂ to form a new ring system. researchgate.net For this compound, a potential rDA reaction could involve the fragmentation of the pyridazine ring, although this would require significant energy input unless a particularly stable product is formed. The presence of substituents has been shown to dramatically accelerate rDA reactions in related polycyclic systems. researchgate.net

Table 1: Summary of Potential Pericyclic Reactions

Reaction TypeMoiety InvolvedKey Characteristics
Diels-Alder (Normal Demand) CyclopentadieneReacts with electron-deficient dienophiles. nih.gov
Diels-Alder (Inverse Demand) PyridazineReacts with electron-rich dienophiles. cdnsciencepub.com
cdnsciencepub.comacs.org-Sigmatropic Shift CyclopentadieneMigration of H or other groups around the 5-membered ring. nih.govnih.gov
Retro-Diels-Alder PyridazinePotential for N₂ extrusion, driven by formation of stable products. acs.orgresearchgate.net

Oxidation and Reduction Chemistry of the Fused System

Oxidation: The pyridazine ring can be oxidized at the nitrogen atoms to form N-oxides. nih.govjst.go.jp This is a common reaction for nitrogen heterocycles and is typically achieved using peroxy acids. The resulting N-oxides are versatile intermediates themselves. For example, pyridazine N-oxides can act as photoactivatable sources of atomic oxygen, capable of oxidizing other substrates like arenes or sulfides. nih.govacs.org Another oxidative pathway relevant to the pyridazine core is the oxidation of cyclic hydrazones, which can serve as precursors to pyridazines. acs.orgacs.org

Reduction: The pyridazine ring can be reduced via catalytic hydrogenation. Depending on the catalyst and conditions, either partial or full saturation of the ring can be achieved. For instance, metal-free hydrogenation of 3,6-diarylpyridazines using B(C₆F₅)₃ as a catalyst yields 1,4,5,6-tetrahydropyridazine (B8734711) derivatives. rsc.org More traditional heterogeneous catalysts like PtO₂ or rhodium on carbon are also effective for the hydrogenation of pyridines and other nitrogen heterocycles, typically leading to the fully saturated piperidine (B6355638) analogues under pressures of H₂. researchgate.netnih.gov It is expected that under these conditions, both the pyridazine C=N and C=C bonds, as well as the C=C bond in the cyclopentadiene ring of this compound, would be reduced.

Thermal and Photochemical Transformations

Thermal Transformations: As discussed in section 3.3, the most significant thermal reactions of this compound are the pericyclic reactions. These include thermally induced Diels-Alder cycloadditions, retro-Diels-Alder fragmentations, and sigmatropic rearrangements, which are characteristic of the cyclopentadiene and pyridazine components.

Photochemical Transformations: The photochemistry of pyridazines and their derivatives is rich and complex. The photolysis of pyridazine itself with UV radiation can lead to the extrusion of N₂ and the formation of vinylacetylene, likely via a C₄H₄ diradical intermediate. cdnsciencepub.com Fused pyridazine derivatives, such as azidopyrazolopyridazines, undergo photolysis to generate nitrene intermediates, which can lead to ring-opening products. researchgate.net

A particularly well-studied area is the photochemistry of pyridazine N-oxides. Upon irradiation, these compounds can undergo fascinating isomerizations. researchgate.netresearchgate.netrsc.org Depending on the substitution pattern, the N-oxide can rearrange to a pyrazole (B372694) derivative or fragment with the loss of nitrogen to form a furan. preprints.orgresearchgate.netresearchgate.net DFT calculations suggest these reactions proceed through ring-opening to form a diazo intermediate, which then either re-closes to a pyrazole or loses N₂. researchgate.netresearchgate.net Other photochemical reactions include the isomerization of pyridazinium betaines to pyrimidinones (B12756618) or stable diaziridines. rsc.org

Table 2: Key Photochemical Reactions of Pyridazine Systems

Starting MaterialProduct Type(s)Reaction DescriptionReferences
PyridazineN₂, VinylacetyleneFragmentation via diradical intermediate. cdnsciencepub.com
Pyridazine N-OxidePyrazole, FuranRing contraction or fragmentation via diazo intermediate. acs.orgresearchgate.netresearchgate.net
Azido-fused PyridazineRing-opened productsFormation and reaction of a nitrene intermediate. researchgate.net
Pyridazinium BetainePyrimidinone, DiaziridineIsomerization. rsc.org

Metal Complexation and Coordination Chemistry with this compound as a Ligand

This compound possesses two distinct functionalities for metal coordination: the nitrogen lone pairs on the pyridazine ring and the π-system of the cyclopentadiene ring.

N-Coordination: The two adjacent nitrogen atoms of the pyridazine ring can act as a bidentate chelating ligand, similar to 2,2'-bipyridine. This allows for the formation of stable complexes with a variety of transition metals. The reactivity patterns of 3,3'-bipyridazines and their N-oxides are reported to be analogous to those of monomeric pyridazines, suggesting that the ability to coordinate to metals is retained in such fused systems. jst.go.jp

π-Coordination: The cyclopentadiene moiety can act as a π-ligand to transition metals. The deprotonated form, a cyclopentadienyl (B1206354) anion, is a classic ligand in organometallic chemistry. Even in its neutral form, the cyclopentadiene ring can coordinate to metals in various hapticities (η², η³, η⁴, η⁵). Studies on fluorinated cyclopentadienyl ligands have highlighted a range of coordination motifs, including η¹, η³, and η² bonding, depending on the metal and other ligands present. preprints.orgbenthamdirect.com The pentamethylcyclopentadienyl (Cp*) ligand, an analogue of the cyclopentadiene part of the target molecule, forms a vast number of stable transition-metal complexes. nih.gov Therefore, this compound could coordinate to a metal center through its five-membered ring, potentially acting as a multidentate ligand by involving both the π-system and the nitrogen lone pairs.

Protonation Studies and Basicity Characterization

The basicity of this compound is primarily associated with the lone pairs of electrons on the two nitrogen atoms of the pyridazine ring. Pyridazine itself is a weak base, with a pKa of 2.33 for its conjugate acid. The presence of two adjacent nitrogen atoms leads to lone pair-lone pair repulsion, which affects the basicity. The π-deficient nature of the ring means the nitrogen atoms are less basic than those in aliphatic amines. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 2h Cyclopenta D Pyridazine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomer Differentiation and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. uobasrah.edu.iq For the cyclopenta[d]pyridazine system, NMR provides critical information on the electronic environment of each nucleus, enabling the differentiation between isomers, such as the 1-methyl and 2-methyl derivatives.

Research on the parent 2H-cyclopenta[d]pyridazine and its 2-methyl and 2-phenyl derivatives has provided foundational ¹³C NMR data that highlights the sensitivity of chemical shifts to substituent placement. acs.org The ¹³C NMR spectrum of 2H-cyclopenta[d]pyridazine (I) and its 2-methyl analog (II) shows distinct chemical shifts for the carbon atoms in the fused ring system. acs.org For the 2-methyl derivative, the methyl carbon (C-10) signal appears in the region typical for a methyl group bonded to an sp²-hybridized aromatic nitrogen atom. acs.org The signals for C-1 and C-4 are assigned based on comparisons with 1-methylpyrazole (B151067) and 1-methylimidazole, and considering the relative electron-withdrawing effects of the pyridazine (B1198779) nitrogens. acs.org

The differentiation between the 1-methyl and 2-methyl isomers of cyclopenta[d]pyridazine would be straightforward using ¹H and ¹³C NMR. The position of the methyl group significantly influences the chemical shifts of the adjacent ring protons and carbons due to inductive and through-space effects. For the 1-methyl isomer, the methyl signal would show correlations to different carbons in 2D NMR experiments compared to the 2-methyl isomer, providing definitive structural assignment.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for 2H-cyclopenta[d]pyridazine (I) and 2-Methyl-2H-cyclopenta[d]pyridazine (II) in CDCl₃

Carbon2H-cyclopenta[d]pyridazine (I)2-Methyl-2H-cyclopenta[d]pyridazine (II)
C-1141.6140.0
C-4141.6142.1
C-5124.9125.1
C-6129.5129.6
C-7124.9125.1
C-4a152.0151.0
C-7a152.0151.0
C-10-39.1
Data sourced from Anderson Jr., A. G., & Forkey, D. M. (1981). acs.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of complex molecules like 1-Methyl-2H-cyclopenta[d]pyridazine. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (typically through 2-3 bonds). For the title compound, COSY would reveal the connectivity between the protons on the cyclopentadiene (B3395910) ring (H-5, H-6, H-7) and establish their relative positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC maps long-range (2-4 bond) correlations between protons and carbons. This is arguably the most powerful tool for assigning quaternary carbons and linking different parts of the molecule. For this compound, key HMBC correlations would exist between the methyl protons (1-CH₃) and the ring carbons C-1 and C-7a, unequivocally confirming the methyl group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For a planar system like cyclopenta[d]pyridazine, NOESY can help confirm assignments by showing correlations between adjacent protons, such as between the H-4 proton and the H-5 proton.

For related pyrrolo[3,4-d]pyridazinone derivatives, HMBC experiments were vital in distinguishing isomers by confirming the lack of correlation between a methylene (B1212753) group and a distant methyl substituent, which were separated by six bonds. mdpi.com

While solution NMR provides data on the averaged conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers a detailed view of the molecular structure and packing within a crystalline lattice. researchgate.net Chemical shifts in ssNMR are highly sensitive to the local environment, including molecular conformation and intermolecular interactions. researchgate.net

For related hydropyridazine systems, ssNMR has been used in conjunction with X-ray crystallography to compare solid-state conformations with those observed in solution. In some cases, the conformation is identical in both phases, but in others, crystal packing forces can favor a different conformer. For instance, studies on dihydropyridazine (B8628806) derivatives have revealed twist-boat conformations in the solid state. Although this compound is largely planar, ssNMR could reveal subtle deviations from planarity and provide information on intermolecular packing arrangements by identifying through-space contacts between molecules in the crystal lattice.

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, yielding precise bond lengths, bond angles, and details of the three-dimensional packing in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related pyridazine and fused-pyridazine structures reveals key expected features. nih.govmdpi.com

The pyridazine ring is known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which strongly influence its crystal packing. nih.gov In the crystal structures of substituted pyridazines, common supramolecular interactions include π-π stacking and C–H···N or C–H···π hydrogen bonds. nih.govrsc.org These interactions organize the molecules into specific architectures, such as layers or helical assemblies. rsc.orgmdpi.com For instance, in a series of substituted 3,6-di(2-pyridyl)pyridazines, the crystal packing was stabilized by a balance of π-π interactions with distances between 3.37–3.56 Å and C–H···π interactions. rsc.org

In a hypothetical crystal structure of this compound, one would expect the planar heterocyclic cores to arrange in offset π-stacking motifs. nih.gov The methyl group and the ring hydrogens would likely participate in weak C–H···N or C–H···π interactions, further stabilizing the crystal lattice. mdpi.com The analysis of related crystal structures provides a robust model for predicting the molecular geometry and supramolecular assembly of the title compound. psu.edunih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement, often to within a few parts per million. nih.govlibretexts.org For this compound (C₉H₈N₂), HRMS would distinguish its molecular formula from other isobaric compounds with the same nominal mass. libretexts.org

Electron impact (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a molecular fingerprint. The mass spectra of pyridazines and related heterocycles show that the molecular ion is typically a prominent feature. publish.csiro.au The fragmentation of the pyridazine ring often involves the loss of N₂ or HCN. For this compound, the expected fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Formation of a stable [M-15]⁺ ion.

Loss of nitrogen molecule (N₂): A characteristic fragmentation for many nitrogen-containing heterocycles, leading to an [M-28]⁺ fragment.

Retro-Diels-Alder Reaction: Fused ring systems can undergo retro-Diels-Alder reactions. growingscience.com In this case, it could lead to the cleavage of the cyclopentadiene and pyridazine rings, generating characteristic fragment ions.

Loss of HCN: Cleavage of the pyridazine ring could result in the loss of a neutral HCN molecule, giving an [M-27]⁺ fragment.

Studies on related pyridones and pyrimido[4,5-c]pyridazines confirm that fragmentation often initiates at the heterocyclic core, with subsequent retro-Diels-Alder reactions or loss of small neutral molecules like N₂, HCN, or ketene, providing a basis for interpreting the spectrum of the title compound. growingscience.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and skeletal vibrations of a molecule. nih.gov For this compound, the spectra would be dominated by vibrations of the fused heterocyclic ring system. Based on data from pyridazine and its derivatives, the following characteristic absorption bands can be predicted: researchcommons.orgias.ac.in

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region. nih.gov Aliphatic C-H stretching from the methyl group would appear around 2950-2850 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings typically occur in the 1600–1400 cm⁻¹ range. These bands are often strong in both IR and Raman spectra. For pyridazine itself, ring vibrations have been assigned at 1570 cm⁻¹ and 1416 cm⁻¹. researchcommons.org

Ring Breathing/Deformation Modes: The "breathing" mode of the pyridazine ring is a strong, characteristic vibration often found near 1000-960 cm⁻¹. ias.ac.in Other in-plane and out-of-plane ring deformation modes would appear at lower frequencies (<1200 cm⁻¹). researchgate.netresearchgate.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations would be present in the 1300–650 cm⁻¹ region.

By comparing the experimental spectra of this compound with those of known pyridazine analogs, a detailed assignment of the vibrational modes can be achieved, confirming the presence of the key structural motifs.

Theoretical and Computational Chemistry Investigations of 1 Methyl 2h Cyclopenta D Pyridazine

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. mdpi.com For 1-Methyl-2H-cyclopenta[d]pyridazine, methods like DFT and Time-Dependent DFT (TD-DFT) can predict vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Predicted vibrational frequencies from DFT calculations can be compared with experimental FT-IR spectra to assign specific absorption bands to particular molecular vibrations, such as C-H stretches, C=N stretches, and ring deformation modes. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in the complete assignment of all signals, confirming the connectivity of the molecule. mdpi.com

TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net These predicted absorption maxima (λ_max_) can be correlated with the bands observed in experimental UV-Vis spectra, providing insight into the electronic transitions involved. researchgate.net

Reaction Mechanism Elucidation via Transition State Theory and Reaction Path Analysis

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions. For this compound, this includes studying its behavior in reactions such as nitration, cycloadditions, or reactions with mercuric acetate. mdpi.comacs.org

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. Key points along this path include transition states, which are the high-energy structures that connect reactants and products. Using methods like DFT, the geometry and energy of these transition states can be calculated. clockss.org

According to Transition State Theory, the energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. Computational elucidation of reaction mechanisms for this compound can reveal, for instance, the preferred site of electrophilic substitution on the cyclopentadiene (B3395910) ring and the step-by-step process of bond formation and breakage. acs.orgresearchgate.net This analysis helps explain the regioselectivity and stereoselectivity observed in experimental outcomes.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While this compound is a semi-rigid molecule, it still possesses conformational flexibility, primarily related to the rotation of the methyl group and slight puckering of the five-membered ring. Molecular Dynamics (MD) simulations can be used to explore this conformational landscape over time.

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion. This approach allows for the study of the dynamic behavior of the molecule, including its interactions with solvent molecules. By simulating this compound in a solvent box (e.g., water or an organic solvent), MD can provide insights into:

The structure of the solvation shell around the molecule.

The preferred orientation of solvent molecules.

The dynamics of the methyl group rotation in a condensed phase.

These simulations are crucial for bridging the gap between the static picture provided by quantum chemical calculations on an isolated molecule and its dynamic behavior in a realistic chemical environment.

In Silico Prediction of Molecular Interactions and Structure-Activity Relationships (SAR) of this compound

Computational chemistry provides valuable tools for understanding the molecular properties of heterocyclic compounds and for predicting their interactions with biological targets. While specific in silico studies focusing exclusively on this compound are not extensively available in publicly accessible literature, a broader examination of the cyclopenta[d]pyridazine and pyridazine (B1198779) scaffolds offers significant insights into their potential molecular interactions and structure-activity relationships (SAR). These computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are instrumental in rational drug design and in predicting the biological activities of novel derivatives.

The pyridazine ring is characterized by its unique physicochemical properties, including weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a capacity for dual hydrogen bonding, which are crucial for drug-target interactions. rsc.org These features make the pyridazine core an attractive scaffold in medicinal chemistry. rsc.org Computational studies on various pyridazine derivatives have explored their potential as inhibitors for a range of biological targets.

For instance, molecular docking simulations have been employed to investigate the binding of pyridazine derivatives to the active sites of various enzymes. In studies on pyrazole-pyridazine hybrids as selective COX-2 inhibitors, docking analyses revealed that these compounds could fit within the enzyme's active site, with some derivatives showing a binding affinity comparable to or even greater than the reference drug, celecoxib (B62257). rsc.orgnih.gov Similarly, in silico studies on pyridazine derivatives designed as multifunctional agents for Alzheimer's disease have shown favorable interactions with key proteins like acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregates. nih.gov These studies often highlight the importance of specific substitutions on the pyridazine ring for enhancing binding affinity and selectivity.

QSAR analyses on related heterocyclic systems have also provided predictive models for biological activity. For example, a QSAR study on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors indicated that steric and electrostatic interactions are key determinants of their inhibitory activity. nih.gov Such models can, in principle, be extended to predict the activity of novel compounds like this compound.

The introduction of a methyl group, as in this compound, can influence the molecule's electronic properties, lipophilicity, and steric profile. These changes can, in turn, affect its binding to a biological target. While direct computational data for this specific compound is scarce, general principles of medicinal chemistry suggest that the methyl group could engage in hydrophobic interactions within a protein's binding pocket, potentially enhancing its binding affinity.

The table below summarizes representative in silico studies on related pyridazine derivatives, illustrating the types of interactions and computational models used to predict their activity. It is important to note that these findings are for related compounds and not directly for this compound.

Derivative Class Target Computational Method Key Findings
Pyrazole-pyridazine hybridsCOX-2Molecular DockingDerivatives showed respectable binding affinity towards the COX-2 active site. nih.gov
2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivativesAChE, Aβ aggregation2D-QSAR, Molecular Docking, MD SimulationsDesigned derivatives exhibited favorable interactions and enhanced dynamic stability within protein binding sites. nih.gov
1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivativesCOX-2QSAR (Hansch analysis, RSA)COX-2 inhibitory activity correlated with steric and electrostatic parameters. nih.gov
Imidazo[1,2-b]pyridazine (B131497) derivativesIKKβMolecular ModelingAn interaction model was constructed, revealing key structure-activity relationships for IKKβ inhibition. malariaworld.org

Exploration of Biological Activities and Underlying Molecular Mechanisms of 1 Methyl 2h Cyclopenta D Pyridazine and Its Derivatives in Vitro and Non Human Models

In Vitro Enzyme Inhibition and Activation Studies (e.g., COX-2, protein kinases, aldose reductase)

Derivatives of the pyridazine (B1198779) nucleus, including those with fused ring systems analogous to cyclopenta[d]pyridazine, have been extensively studied as inhibitors of several key enzymes implicated in disease.

Cyclooxygenase-2 (COX-2) Inhibition: A significant area of research has focused on pyridazine derivatives as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2, with COX-1 inhibition being linked to gastrointestinal side effects. researchgate.net Consequently, the development of selective COX-2 inhibitors is a major goal. researchgate.net

Numerous studies have synthesized novel pyridazinone and pyridazinthione derivatives and evaluated their COX inhibitory activity. jocpr.com For instance, certain pyridazine scaffolds have demonstrated a clear preference for COX-2 inhibition over COX-1. nih.gov Compounds such as 4c and 6b, from one study, showed enhanced potency against the COX-2 enzyme with IC50 values of 0.26 and 0.18 µM, respectively, which is more potent than the well-known COX-2 inhibitor, celecoxib (B62257) (IC50 = 0.35 µM). nih.gov Another series of pyridazinone derivatives exhibited highly potent COX-2 inhibitory activity with IC50 values in the nanomolar range, demonstrating greater selectivity than indomethacin. jocpr.com

Protein Kinase Inhibition: The imidazo[1,2-b]pyridazine (B131497) scaffold, a related fused heterocyclic system, has been explored for its potential as a protein kinase inhibitor. mdpi.com Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to diseases like cancer and neurological disorders. mdpi.comnih.gov

Research has identified 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives that are selective for Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values below 100 nM. mdpi.com One specific compound, 20a, was found to be a potent and selective inhibitor of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). mdpi.com Further optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of compounds that are potent cellular inhibitors of DYRK1A, an enzyme of interest for treating cancer and type 2 diabetes. acs.org

Aldose Reductase Inhibition: Aldose reductase is the first enzyme in the polyol pathway, which is implicated in diabetic complications. nih.govnih.gov The inhibition of this enzyme is a therapeutic strategy to prevent or manage these complications. nih.gov Pyridazine derivatives have been investigated as aldose reductase inhibitors (ARIs). rsc.org

One study prepared a series of 4,6-diaryl pyridazinones with varying substituents. The N-acetic acid derivative 3c, which features a chlorine atom on the phenyl nucleus at the 6-position of the pyridazine ring, was the most active, with an IC50 value of 1.2 x 10⁻⁵ M against pig lens aldose reductase. rsc.org This highlights the potential of the pyridazine core in designing effective ARIs.

Table 1: In Vitro Enzyme Inhibition by Pyridazine Derivatives

Compound Class Target Enzyme Key Derivative(s) IC50 Value Source(s)
Pyridazine COX-2 Compound 6b 0.18 µM nih.gov
Pyridazine COX-2 Compound 4c 0.26 µM nih.gov
Pyridazinone COX-2 Compound 3g 43.84 nM jocpr.com
Pyridazinone COX-2 Compound 6a 53.01 nM jocpr.com
Imidazo[1,2-b]pyridazine DYRK1A Compound 20a 50 nM mdpi.com
Imidazo[1,2-b]pyridazine CLK1 Compound 20a 82 nM mdpi.com
Diaryl Pyridazinone Aldose Reductase Compound 3c 12 µM rsc.org

Receptor Binding and Modulation Assays in Cell-Free Systems

While much of the research on cyclopenta[d]pyridazine and its analogs has centered on enzyme inhibition, studies on related heterocyclic systems provide insights into their potential as receptor modulators. Cell-free expression systems are increasingly used to produce and study membrane proteins like receptors, which are otherwise difficult to work with. These systems allow for the synthesis and assembly of functional receptors, such as G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases, into nanolipoprotein particles (NLPs), facilitating their characterization and use in binding assays.

For instance, research on dihydropyrrolo[2,3-d]pyrimidines and cyclopenta[d]pyrimidines, which share structural similarities with the cyclopenta[d]pyridazine core, has identified these compounds as potent and selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. mdpi.com The CRF1 receptor is a key player in the body's response to stress, making its antagonists potential treatments for anxiety and depression. mdpi.com

Furthermore, derivatives of imidazo[1,2-a]pyridine (B132010) have been discovered as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions and metabolism. These findings, although not directly on 1-Methyl-2H-cyclopenta[d]pyridazine, suggest that the broader family of fused pyridazine heterocycles has the potential to interact with and modulate important cellular receptors.

Cellular Assays for Cytotoxicity and Antiproliferative Effects in Non-Human Cell Lines

The antiproliferative and cytotoxic effects of pyridazine derivatives have been evaluated against various cancer cell lines. While many studies utilize human cell lines to assess potential anticancer activity, the insights gained are foundational for further non-human and in vivo testing.

For example, a series of novel pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the cyclopenta[d]pyridazine core, were synthesized and tested for their cytotoxic effects. Compound 10a was found to be a highly potent derivative against PC3 (prostate cancer) cells with an IC50 of 0.19 µM. Similarly, compounds 10b and 9e showed strong cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values of 1.66 µM and 4.55 µM, respectively. These cytotoxic effects were suggested to be mediated by the induction of apoptosis.

In another study, new 3(2H)-pyridazinone derivatives were synthesized and evaluated for their anti-proliferative effects against gastric adenocarcinoma (AGS) cells. jocpr.com The study identified two promising compounds (12 and 22) that exerted their effects by inducing oxidative stress and apoptosis. jocpr.com The structure-antiproliferative activity relationship of pyridine (B92270) derivatives has also been reviewed, indicating that specific substitutions can enhance activity against cancerous cell lines.

Table 2: Cytotoxicity of Pyridazine Derivatives in Cancer Cell Lines

Compound Class Cell Line Key Derivative(s) IC50 Value (µM) Source(s)
Pyrrolo[2,3-d]pyrimidine PC3 (Human Prostate) Compound 10a 0.19
Pyrrolo[2,3-d]pyrimidine MCF-7 (Human Breast) Compound 10b 1.66
Pyrrolo[2,3-d]pyrimidine A549 (Human Lung) Compound 9e 4.55

Investigation of Antimicrobial Activity against Bacterial and Fungal Strains

The pyridazine scaffold is a core component of various compounds investigated for their antimicrobial properties. Studies have demonstrated that derivatives of pyridazine exhibit activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungal strains. rsc.org

The antimicrobial and antifungal activities of new pyridazinium compounds have been evaluated using diffusimetric methods. In the pyrrolopyridazine series, it was noted that saturated or partially saturated compounds consistently showed stronger activity than their aromatic counterparts. These compounds also displayed selectivity: saturated derivatives were more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated derivatives were more effective against Staphylococcus aureus and Bacillus subtilis.

In another study, the microdilution susceptibility test was used to assess newly synthesized pyridazine derivatives. Some of these compounds showed significant antimicrobial action against strains like Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Candida albicans. For example, one study found that certain hydrazone derivatives of pyridazine showed moderate activity against all tested bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. rsc.org

Table 3: Antimicrobial Activity of Pyridazine Derivatives

Compound Class/Derivative Microbial Strain Activity (MIC) Source(s)
Pyrazoline/Hydrazone Derivatives S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans 32-512 µg/mL rsc.org
Saturated Pyrrolopyridazines Pseudomonas aeruginosa, Candida albicans Qualitatively high activity
Partially Saturated Pyrrolopyridazines Staphylococcus aureus, Bacillus subtilis Qualitatively high activity

Molecular Target Identification and Signaling Pathway Analysis in Model Organisms (e.g., yeast, zebrafish)

Model organisms like the zebrafish (Danio rerio) offer a powerful in vivo platform for small molecule screening and for identifying new drug leads and their molecular targets. The advantages of zebrafish include their rapid development, optical transparency, and physiological similarity to humans, allowing for real-time observation of a compound's effect on biological processes.

Chemical screens in zebrafish have successfully identified small molecules that modulate specific developmental and behavioral pathways. For instance, in a study aimed at understanding hematopoietic differentiation, a screen identified that COX-2 small molecule modifiers could influence cell fate changes driven by an oncogene. This led to the identification of an oncogene-induced COX-2-PGE2-β-catenin pathway that contributes to dysregulated blood cell differentiation. Such studies demonstrate the utility of zebrafish in dissecting the signaling pathways affected by compounds, including those with a pyridazine core known to target COX-2.

Furthermore, toxicological experiments on zebrafish have been used to assess the safety of novel compounds, such as 5-aryl-cyclopenta[c]pyridine derivatives, which are structurally related to the title compound. The low toxicity of certain active compounds in these models supports their potential for further development.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (excluding clinical outcomes)

The biological activity of pyridazine derivatives is highly dependent on their structural features, and numerous structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity. mdpi.com

In the context of COX-2 inhibition, SAR studies on pyridazinones have shown that N-substitution is a critical requirement for selectivity. researchgate.net The nature and position of substituents on the pyridazine ring and any attached aryl groups significantly influence inhibitory potency. For example, the presence of a sulfonamide (SO2Me) or a similar pharmacophore is often associated with selective COX-2 inhibition. researchgate.net

For antimicrobial activity, the degree of saturation in fused pyridazine systems plays a key role. Saturated and partially saturated pyrrolopyridazines are generally more active than their aromatic analogs, though their selectivity against different microbial strains varies. The stereochemistry is also important, with cis-isomers often being more active than their trans- counterparts.

Regarding antiproliferative activity, the presence and position of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) on pyridine and related heterocyclic derivatives can enhance their effects on cancer cell lines. Conversely, bulky groups or halogen atoms may decrease activity.

Insights from SAR studies and molecular modeling have enabled the rational design and synthesis of new, improved analogs. mdpi.com By understanding how a compound binds to its target, researchers can make specific chemical modifications to enhance its properties.

For example, after identifying an imidazo[1,2-b]pyridazine fragment with DYRK1A inhibitory activity, researchers used structure-based design to explore substitutions at various positions of the heterocyclic core. acs.org This led to the discovery of a compound with potent cellular inhibition of DYRK1A and selectivity across the kinome. acs.org X-ray crystallography revealed the binding mode of this compound, which then facilitated the rational design of a subsequent analog with even better kinase selectivity. acs.org

Similarly, the design of novel pyridazin-3-one derivatives as vasorelaxant agents was based on using the pyridazin-3-one moiety as a bioisosteric replacement for the phthalazine (B143731) ring of the known drug hydralazine. mdpi.com By inserting different side chains and substituting various phenyl rings, a comprehensive SAR was constructed to guide the development of new compounds with desired activities. mdpi.com This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable and have been used to analyze related heterocyclic scaffolds like pyridazine and pyrimidine (B1678525) derivatives. nih.govnih.gov These studies provide a framework for understanding how such an analysis would be conducted for this compound and its analogs.

The fundamental concept of QSAR is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological effects. nih.gov For a series of this compound derivatives, a QSAR study would aim to build a predictive model based on calculated molecular descriptors.

Hypothetical QSAR Study Design for this compound Derivatives

A typical QSAR study for derivatives of this compound would involve the following steps:

Data Set Selection: A series of this compound analogs with varying substituents at different positions on the cyclopenta[d]pyridazine core would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity, or cellular response) would be experimentally determined. nih.gov This dataset would be divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include properties like partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of electron-withdrawing or electron-donating groups on the pyridazine ring would significantly alter these parameters.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific steric parameters like those developed by Taft or Verloop.

Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments. The most common hydrophobic descriptor is the partition coefficient (logP), which describes the distribution of the compound between an organic and an aqueous phase.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.

Model Development: Statistical methods are used to develop a mathematical equation that links the calculated descriptors (independent variables) to the observed biological activity (dependent variable). Common techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship. nih.gov

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain, which can capture more intricate relationships between structure and activity. nih.gov

Illustrative QSAR Data Tables

The following tables represent the type of data that would be generated and analyzed in a QSAR study of hypothetical this compound derivatives.

Table 1: Hypothetical this compound Derivatives and their Biological Activity

Compound IDR1-SubstituentR2-SubstituentBiological Activity (IC50, µM)
1 -H-H15.2
2 -Cl-H8.5
3 -OCH3-H12.1
4 -NO2-H5.3
5 -H-Br9.8
6 -H-CH318.4

Table 2: Calculated Molecular Descriptors for Hypothetical Derivatives

Compound IDLogPMolecular Weight ( g/mol )Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
1 2.15132.172.5-6.8-1.2
2 2.85166.613.1-7.1-1.5
3 2.20162.192.8-6.5-1.1
4 2.05177.174.5-7.5-1.8
5 2.95211.072.9-6.9-1.4
6 2.55146.202.4-6.7-1.1

Interpretation of a Hypothetical QSAR Model

A resulting QSAR equation might look something like this (for an MLR model):

log(1/IC50) = 0.45logP - 0.12LUMO + 0.08*Dipole Moment + 1.5

From such an equation, a researcher could infer that:

An increase in hydrophobicity (logP) is beneficial for activity.

A lower LUMO energy, often associated with increased electrophilicity, is also favorable.

A larger dipole moment contributes positively to the biological activity.

This model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding future drug design efforts towards more potent compounds. The robustness and predictive ability of the model would be assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov

Applications of 1 Methyl 2h Cyclopenta D Pyridazine in Advanced Chemical Research

As a Versatile Building Block in Complex Heterocyclic Synthesis

The structural framework of 1-Methyl-2H-cyclopenta[d]pyridazine serves as a valuable starting point for the synthesis of more complex heterocyclic systems. The reactivity of the cyclopenta[d]pyridazine core allows for various chemical transformations, enabling the construction of novel molecular architectures.

One of the primary methods for synthesizing the cyclopenta[d]pyridazine scaffold itself involves the condensation reaction of 1,2-diacylcyclopentadienes with hydrazine (B178648). liberty.edu This approach provides a direct route to 5,6-fused ring pyridazines. The reactivity of 2-methyl-2H-cyclopenta[d]pyridazines has been demonstrated through their reactions with various reagents, including nitration agents and mercuric acetate, showcasing their utility as a platform for further functionalization. acs.org

The synthesis of pyridazine (B1198779) derivatives through cycloaddition reactions is another key strategy. For instance, [3 + 2] cycloaddition reactions of nitrile imines with fulvenes offer a convenient one-pot synthesis of cyclopenta[d]pyridazines. Furthermore, the pyridazine ring can be constructed through various other synthetic methodologies, such as the reaction of 1,4-dicarbonyl compounds with hydrazine, which typically yield dihydropyridazines that can be readily oxidized to the aromatic pyridazine. asianpubs.org These synthetic routes highlight the accessibility of the cyclopenta[d]pyridazine core for researchers to build upon.

The versatility of this compound as a building block is further underscored by the numerous synthetic transformations that can be performed on the pyridazine ring, including metal-catalyzed cross-coupling reactions to introduce a variety of substituents. researchgate.net These reactions open up avenues for creating a diverse library of complex heterocyclic compounds with tailored properties.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis (e.g., Organometallic Chemistry, Asymmetric Catalysis)

The pyridazine moiety within this compound contains two adjacent nitrogen atoms that can act as effective coordination sites for metal ions. This characteristic makes it a promising ligand for the development of novel catalysts in both homogeneous and heterogeneous systems. Pyridazine-based ligands have been extensively used in coordination chemistry, forming stable complexes with a variety of transition metals.

While specific research on this compound as a ligand is not extensively documented, the broader class of pyridazine-containing ligands has shown significant potential in catalysis. For example, pyridazine-based ligands have been incorporated into Cp*Ir piano-stool complexes for transfer hydrogenation reactions. nih.gov The electronic properties of the pyridazine ligand, which can be tuned by substituents, have been shown to influence the catalytic activity of these complexes. nih.gov This suggests that this compound could be a valuable ligand, with the methyl group providing a specific electronic and steric profile.

The development of organometallic complexes with pyridazine-functionalized ligands is an active area of research. These complexes have potential applications in a range of catalytic transformations. The ability of the pyridazine ring to act as a bidentate or bridging ligand allows for the formation of diverse coordination architectures, which can influence the reactivity and selectivity of the metal center.

In the realm of asymmetric catalysis, chiral ligands are crucial for achieving high enantioselectivity. While this compound itself is achiral, it can be functionalized with chiral auxiliaries to create chiral ligands. The rigid framework of the cyclopenta[d]pyridazine core could provide a well-defined coordination environment, which is often beneficial for stereocontrol in asymmetric reactions.

Development of Fluorescent Probes and Bioimaging Agents

Fluorescent probes are indispensable tools in chemical biology and medical diagnostics, enabling the visualization of biological processes and the detection of specific analytes. The inherent photophysical properties of certain heterocyclic systems make them ideal candidates for the development of such probes.

While direct studies on the fluorescent properties of this compound are limited, related pyridazine-containing heterocycles have demonstrated promising fluorescence. For instance, certain pyridazino[4,5-d]pyridazine (B3350090) derivatives have been reported to exhibit fluorescent properties. asianpubs.org Similarly, other fused nitrogen-containing heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrimidines, are known to be fluorescent, and their emission properties can be tuned by the introduction of various substituents. nih.gov

The development of fluorescent probes often involves the strategic modification of a core fluorophore to modulate its emission in response to a specific stimulus, such as pH, metal ions, or enzymatic activity. The this compound scaffold could serve as a platform for such modifications. The introduction of specific functional groups could be used to tailor its photophysical properties, including absorption and emission wavelengths, quantum yield, and sensitivity to its environment.

Given the structural similarities to other fluorescent heterocyclic systems, it is plausible that derivatives of this compound could be designed to function as fluorescent probes. Further research into the photophysical characterization of this compound and its derivatives is warranted to explore its full potential in the field of bioimaging.

Potential in Materials Science for Optoelectronic and Organic Semiconductor Applications

The search for novel organic materials with tailored electronic and optical properties is a driving force in materials science. Pyridazine-containing compounds have garnered attention for their potential applications in optoelectronics and as organic semiconductors. liberty.edu The presence of the electron-deficient pyridazine ring can influence the electronic structure of the molecule, making it suitable for applications in electronic devices.

Research has indicated that pyridazines are a class of organic heterocyclic aromatic semiconductors. liberty.edu The planar structure of the cyclopenta[d]pyridazine core is conducive to π-π stacking interactions, which are crucial for charge transport in organic semiconductor materials. The synthesis and characterization of a series of aryl-substituted pyridazines have been reported, with the goal of building a library of these compounds for potential use in organic electronics. liberty.edu

The optoelectronic properties of pyridazine derivatives are an area of active investigation. The unique physicochemical properties of the pyridazine ring, including its high dipole moment, can be advantageous in the design of materials for optoelectronic applications. nih.gov While specific data on this compound is not widely available, the general characteristics of the pyridazine family suggest its potential in this arena.

The ability to functionalize the this compound core allows for the tuning of its electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing its performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Precursors for Advanced Functional Molecules and Supramolecular Assemblies

The synthesis of complex, functional molecules and the construction of well-defined supramolecular assemblies are at the forefront of modern chemistry. This compound can serve as a key precursor for the development of such advanced systems.

Its ability to be functionalized allows for its incorporation into larger, more complex molecular structures. For instance, it can be used as a core scaffold to which other functional units, such as chromophores, redox-active groups, or recognition motifs, are attached. This modular approach enables the design of molecules with specific functions, such as molecular switches or sensors.

In the field of supramolecular chemistry, the pyridazine unit can act as a hydrogen bond acceptor, facilitating the formation of ordered assemblies through non-covalent interactions. Pyridine-amide based ligands, which share the nitrogen-containing heterocyclic motif, have been successfully employed to construct discrete supramolecular assemblies with diverse topologies and applications. rsc.org This suggests that this compound could be a valuable component in the design of new supramolecular architectures.

The rigid and planar nature of the cyclopenta[d]pyridazine core can provide a degree of preorganization, which is often beneficial for the formation of well-defined supramolecular structures. By strategically placing functional groups on the periphery of the molecule, it is possible to direct the assembly process and create materials with novel properties and functions.

Future Research Directions and Challenges in 1 Methyl 2h Cyclopenta D Pyridazine Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The initial synthesis of the 2H-cyclopenta[d]pyridazine system laid the groundwork for accessing this heterocyclic family. acs.org However, these early methods often rely on harsh conditions or multi-step procedures that may not be optimal for generating a diverse library of derivatives. A significant challenge and a crucial future direction is the development of more efficient and sustainable synthetic routes. This includes the exploration of modern catalytic systems, such as those employing earth-abundant metals, and the application of green chemistry principles like microwave-assisted synthesis to reduce reaction times and energy consumption. wisdomlib.org The development of one-pot procedures starting from readily available precursors would be a major advancement, enabling more rapid access to the core structure and its analogs. researchgate.netorganic-chemistry.org

Synthetic Goal Potential Approach Key Challenges References
Increased EfficiencyCatalytic C-H activation/functionalizationRegioselectivity, catalyst stability researchgate.net
SustainabilityMicrowave-assisted organic synthesis (MAOS)Scale-up, solvent choice wisdomlib.org
Atom Economy[4+2] Cycloaddition reactionsDiene/dienophile design, regiocontrol organic-chemistry.orgrsc.org
Step EconomyOne-pot multi-component reactionsReaction compatibility, purification organic-chemistry.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the 1-Methyl-2H-cyclopenta[d]pyridazine system has been primarily explored through electrophilic substitution, with studies indicating preferred sites of reaction. acs.org However, a vast landscape of its chemical reactivity remains uncharted. Future research should focus on exploring novel reactivity patterns, such as pericyclic reactions, metal-catalyzed cross-couplings, and unconventional transformations. Understanding how the fused cyclopentadienyl (B1206354) ring influences the reactivity of the pyridazine (B1198779) core is essential. For instance, investigations into nitrene-transfer reactions or formal oxygen insertion could lead to novel functionalized derivatives with unique properties. mdpi.comacs.org The study of its behavior in photochemical or electrochemical reactions could also unveil new synthetic pathways and reactive intermediates. scitechdaily.com

Advanced Mechanistic Elucidation using In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. While initial spectral and protonation studies have been performed, acs.org the application of advanced, time-resolved spectroscopic techniques is a critical next step. The use of in situ NMR, IR, and Raman spectroscopy can provide real-time information on the formation of intermediates and transition states. scitechdaily.com These experimental studies, when coupled with computational chemistry, can offer a detailed picture of the reaction pathways, including the role of transient species like distonic radical cations that might be involved in certain transformations. scitechdaily.com Such insights are invaluable for controlling reaction outcomes and selectivity.

Integration of Artificial Intelligence and Machine Learning for Predictive Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from property prediction to synthetic route planning. nih.govsioc-journal.cnacs.orgresearchgate.netjrfglobal.com For this compound, AI/ML models could be trained on existing data from the broader class of pyridazines to predict key properties, such as biological activity or material characteristics, for novel derivatives. nih.govnih.gov This would allow for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates. Furthermore, retrosynthetic AI tools could help in designing novel and efficient synthetic pathways, potentially identifying non-intuitive routes that a human chemist might overlook. jrfglobal.com A significant challenge in this area is the need for high-quality, standardized datasets, which are currently limited for this specific compound class. jrfglobal.com

AI/ML Application Objective Required Data Potential Impact References
QSAR ModelingPredict biological activity of new derivativesBioactivity data from related pyridazinesAccelerated discovery of bioactive compounds nih.govnih.gov
RetrosynthesisPropose novel and efficient synthetic routesDatabase of known chemical reactionsReduced time and resources for synthesis jrfglobal.com
Property PredictionForecast physicochemical and material propertiesSpectroscopic and experimental property dataDesign of materials with tailored functions acs.org

Deeper Understanding of Structure-Function Relationships in Biological and Materials Contexts

Pyridazine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.netnih.govsarpublication.comnih.gov A key future direction is the systematic exploration of this compound derivatives in these contexts. This involves synthesizing a library of analogs and evaluating their biological activities to establish clear structure-activity relationships (SAR). nih.govnih.gov For example, understanding how different substituents on both the five- and six-membered rings affect binding to specific biological targets, such as enzymes or receptors, is crucial for rational drug design. nih.govnih.gov In the realm of materials science, the unique electronic properties of this pseudoazulene could be harnessed for applications in organic electronics. liberty.edu Elucidating the relationship between molecular structure and properties like charge transport and photophysics will be essential for designing novel organic semiconductors.

Expanding the Scope of Applications in Emerging Interdisciplinary Fields

The unique structural and electronic properties of this compound make it a candidate for application in various emerging interdisciplinary fields. Beyond traditional medicinal chemistry and materials science, this scaffold could be explored in areas such as chemical biology, where it could be incorporated into molecular probes or sensors. Its fused ring system might also be of interest in the development of novel ligands for catalysis or as a core for advanced agrochemicals. researchgate.netresearchgate.net The challenge lies in identifying the specific properties of this molecule that would be advantageous in these new contexts and in fostering collaborations with experts in those fields to explore these possibilities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Methyl-2H-cyclopenta[d]pyridazine, and how can reaction parameters be optimized?

  • Methodological Answer : Utilize [4+2] cycloaddition reactions involving hydrazones and activated intermediates. For example, hydrazones can be synthesized by refluxing 2-acetylpyridine derivatives with substituted benzoyl hydrazines in ethanol (3 hours, 70–80°C), achieving yields up to 90% . Cyclization steps may require quenching intermediates (e.g., with trifluoroacetic acid, TFA) to prevent undesired byproducts and improve regioselectivity .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection.
  • Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., C=N stretches at ~1600 cm⁻¹) and nuclear magnetic resonance (NMR) for regiochemical assignment.
  • Mass Analysis : Electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight (e.g., base peak matching calculated m/z) .

Q. How can intermediates in the synthesis of this compound be isolated and purified?

  • Methodological Answer : After reflux, partial solvent evaporation followed by cooling induces crystallization. Recrystallization from ethanol and vacuum drying at 70–80°C yields high-purity solids. Centrifugation or filtration (using sintered funnels) minimizes product loss .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazine ring formation be systematically addressed?

  • Methodological Answer : Control reaction kinetics by adjusting temperature and solvent polarity. For example, TFA quenching stabilizes cationic intermediates, preventing alternative cyclization pathways (e.g., formation of regioisomers like pyridazine 7). Monitor reaction progress via thin-layer chromatography (TLC) to optimize quenching timing .

Q. What in vivo models are suitable for evaluating the gastrointestinal safety profile of this compound?

  • Methodological Answer : Use fasted rat models to assess gastric inflammation histopathologically. Compare results with reference drugs (e.g., celecoxib for low toxicity, diclofenac for ulcerogenic effects). Key endpoints include epithelial layer integrity and inflammatory markers (e.g., TNF-α) .

Q. What structural modifications could enhance bioactivity while minimizing off-target effects?

  • Methodological Answer : Introduce methyl or nitro groups at the cyclopenta or pyridazine rings to modulate steric and electronic properties. Structure-activity relationship (SAR) studies on analogous pyrido-pyrazinones suggest that electron-withdrawing substituents improve receptor binding affinity (e.g., CRF-1 antagonists) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.